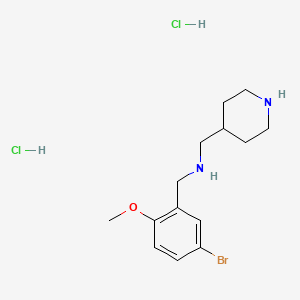
(5-bromo-2-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride
Descripción general
Descripción
(5-bromo-2-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride, also known as BODIPY, is a fluorescent probe that is widely used in scientific research. It is a small molecule that can be easily synthesized and has a high affinity for certain biological targets. BODIPY has been used in a variety of applications, including imaging and sensing of biological molecules and processes.
Mecanismo De Acción
(5-bromo-2-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride works by binding to specific biological targets, such as proteins or lipids, and emitting a fluorescent signal when excited by light. The fluorescent signal can be detected and used to study the behavior of the target molecule. This compound can be designed to bind to specific targets by modifying the chemical structure of the molecule.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal cellular processes. However, it is important to note that the use of this compound in vivo may have different effects than its use in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5-bromo-2-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and modified to bind to specific targets. It is also highly fluorescent, making it easy to detect and quantify. However, there are also limitations to the use of this compound. It may not accurately reflect the behavior of the target molecule in vivo, and its fluorescent signal may be affected by factors such as pH and temperature.
Direcciones Futuras
There are many potential future directions for the use of (5-bromo-2-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride in scientific research. One area of interest is the development of this compound-based biosensors for the detection of disease biomarkers. Another area of interest is the use of this compound in combination with other imaging techniques, such as electron microscopy, to provide more detailed information about cellular processes. Additionally, the development of new synthesis methods for this compound could lead to the creation of novel probes with unique properties.
Aplicaciones Científicas De Investigación
(5-bromo-2-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride has been used in a variety of scientific research applications, including imaging and sensing of biological molecules and processes. It has been used to study the localization and trafficking of proteins, the dynamics of lipid membranes, and the activity of enzymes. This compound has also been used as a biosensor for the detection of various molecules, including glucose, ions, and neurotransmitters.
Propiedades
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-1-piperidin-4-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O.2ClH/c1-18-14-3-2-13(15)8-12(14)10-17-9-11-4-6-16-7-5-11;;/h2-3,8,11,16-17H,4-7,9-10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFARRLOMULSHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNCC2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrCl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B4726743.png)
![2-(3-pyridinyl)-7-(2-pyridinylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4726747.png)
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide](/img/structure/B4726756.png)
![2-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide](/img/structure/B4726761.png)

![3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4726769.png)
![4-chloro-N-[2-(cyclohexylthio)ethyl]benzenesulfonamide](/img/structure/B4726777.png)
![1-[(3,4-dichlorobenzyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4726778.png)

![N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4726789.png)
![N'-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N,N-dimethyl-1,4-benzenediamine](/img/structure/B4726790.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-4-cyano-2-fluorobenzamide](/img/structure/B4726803.png)
![3-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]-1-(1-naphthyl)-2,5-pyrrolidinedione](/img/structure/B4726805.png)
![[2-({3-[(cyclohexylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4726821.png)